molecular formula C12H9ClFN B594686 4-(3-Chloro-5-fluorophenyl)aniline CAS No. 1345471-96-6

4-(3-Chloro-5-fluorophenyl)aniline

Cat. No.: B594686
CAS No.: 1345471-96-6
M. Wt: 221.659
InChI Key: FSXLTSAXLFETHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-fluorophenyl)aniline is an organic compound with the molecular formula C12H9ClFN. It is a derivative of aniline, where the aniline ring is substituted with a chloro and a fluoro group at the 3 and 5 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)aniline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors. The process includes halogenation, nitration, and reduction steps to introduce the chloro and fluoro substituents on the aniline ring .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-(3-Chloro-5-fluorophenyl)nitrobenzene .

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)aniline involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-5-fluorophenyl)aniline is unique due to the specific positioning of the chloro and fluoro groups, which can significantly affect its chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXLTSAXLFETHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718356
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-96-6
Record name [1,1′-Biphenyl]-4-amine, 3′-chloro-5′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.